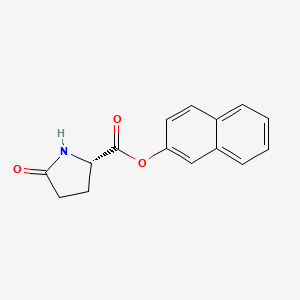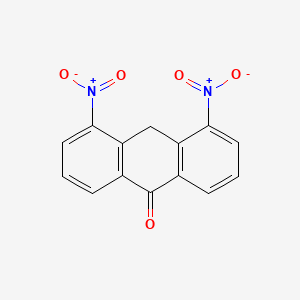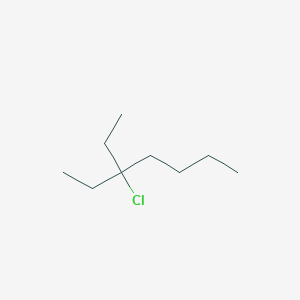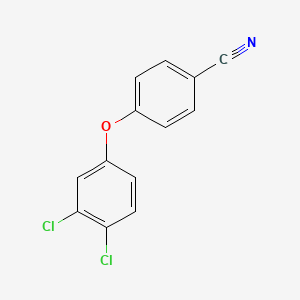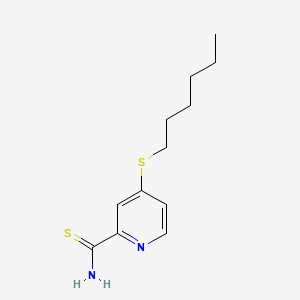
2-Pyridinecarbothioamide, 4-(hexylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarbothioamide, 4-(hexylthio)- is an organic compound with the molecular formula C12H18N2S2 It is a derivative of pyridinecarbothioamide, where a hexylthio group is attached to the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(hexylthio)- typically involves the reaction of 2-pyridinecarbothioamide with hexylthiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution at the fourth position of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for 2-Pyridinecarbothioamide, 4-(hexylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarbothioamide, 4-(hexylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hexylthio group, reverting to the parent pyridinecarbothioamide.
Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridinecarbothioamide.
Substitution: Various substituted pyridinecarbothioamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridinecarbothioamide, 4-(hexylthio)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to form stable complexes with metal ions, which can interfere with cellular processes in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a ligand in coordination chemistry to study the interactions between metal ions and biological molecules.
Mecanismo De Acción
The mechanism by which 2-Pyridinecarbothioamide, 4-(hexylthio)- exerts its effects involves its ability to coordinate with metal ions. This coordination can lead to the formation of stable complexes that can interfere with biological processes. For example, in anticancer applications, the compound can form complexes with metal ions that bind to DNA or proteins, disrupting their function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarbothioamide, 4-(cyclohexylthio)-: Similar structure but with a cyclohexyl group instead of a hexyl group.
2-Pyridinecarbothioamide, 4-(methylthio)-: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness
2-Pyridinecarbothioamide, 4-(hexylthio)- is unique due to the presence of the hexylthio group, which imparts specific lipophilicity and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it distinct from its analogs .
Propiedades
Número CAS |
186044-64-4 |
|---|---|
Fórmula molecular |
C12H18N2S2 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
4-hexylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C12H18N2S2/c1-2-3-4-5-8-16-10-6-7-14-11(9-10)12(13)15/h6-7,9H,2-5,8H2,1H3,(H2,13,15) |
Clave InChI |
JJOLFMASQDDADU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=CC(=NC=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


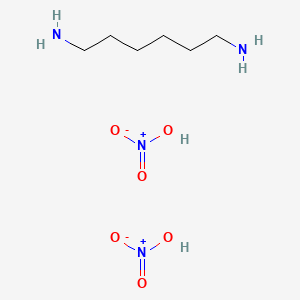
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)


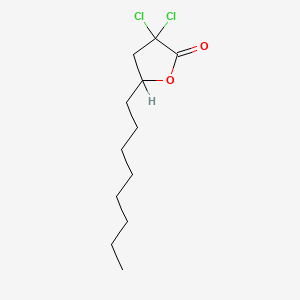
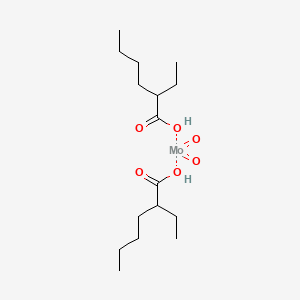
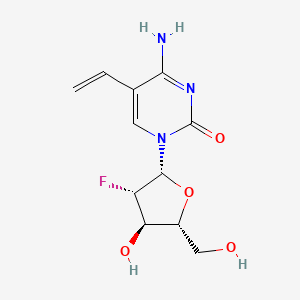
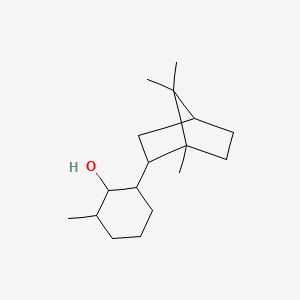
![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)

